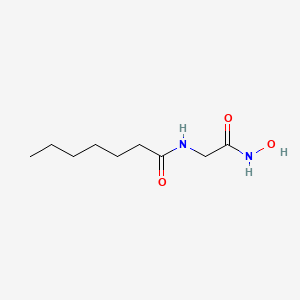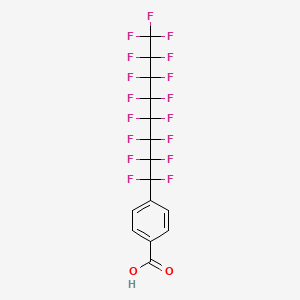
4-(Heptadecafluorooctyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Heptadecafluorooctyl)benzoic acid is a fluorinated organic compound with the molecular formula C15H5F17O2. It is characterized by the presence of a benzoic acid moiety attached to a heptadecafluorooctyl group. This compound is notable for its unique chemical properties, which are largely influenced by the extensive fluorination of its alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptadecafluorooctyl)benzoic acid typically involves the reaction of heptadecafluorooctyl iodide with a benzoic acid derivative under specific conditions. One common method includes:
Starting Materials: Heptadecafluorooctyl iodide and a benzoic acid derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Heptadecafluorooctyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Perfluorinated carboxylates.
Reduction: 4-(Heptadecafluorooctyl)benzyl alcohol.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Applications De Recherche Scientifique
4-(Heptadecafluorooctyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorinated structure.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of 4-(Heptadecafluorooctyl)benzoic acid is largely dependent on its interaction with biological membranes and proteins. The extensive fluorination of the alkyl chain imparts unique properties such as:
Hydrophobicity: Enhances its ability to interact with lipid bilayers.
Protein Binding: The aromatic ring can interact with specific amino acid residues in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
4-(Heptadecafluorooctyl)benzoic acid is unique due to its combination of a highly fluorinated alkyl chain with a benzoic acid moiety. This structure imparts distinct chemical and physical properties, such as:
- Enhanced Stability : The extensive fluorination provides resistance to thermal and chemical degradation.
- Unique Solubility : Exhibits solubility characteristics that differ from non-fluorinated analogs, making it useful in specialized applications.
Propriétés
Numéro CAS |
74701-33-0 |
|---|---|
Formule moléculaire |
C15H5F17O2 |
Poids moléculaire |
540.17 g/mol |
Nom IUPAC |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzoic acid |
InChI |
InChI=1S/C15H5F17O2/c16-8(17,6-3-1-5(2-4-6)7(33)34)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-4H,(H,33,34) |
Clé InChI |
AIOWABGMWFAARU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)
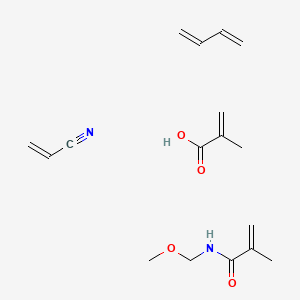


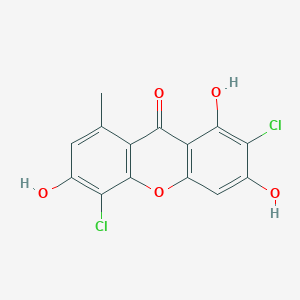
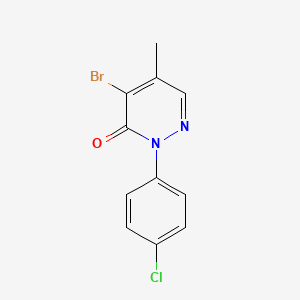

![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
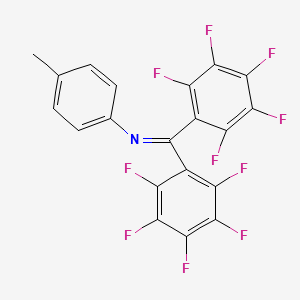
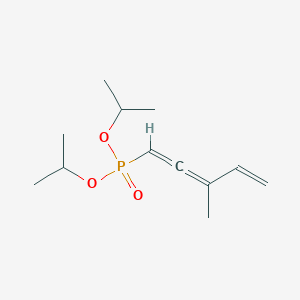
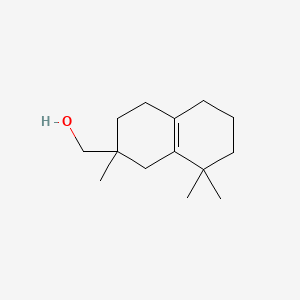
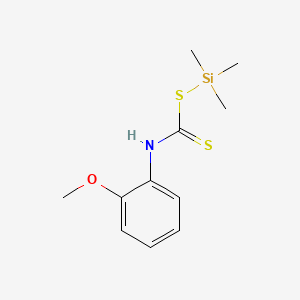
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
